synthesis of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one
synthesis of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one
An In-depth Technical Guide to the Synthesis of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Its versatile structure allows for extensive functionalization, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway to produce 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one.
This document moves beyond a simple recitation of procedural steps, instead focusing on the underlying mechanistic principles, the rationale for experimental choices, and the critical parameters for process optimization. We will detail the synthesis of the core intermediate, 2-methyl-2,3-dihydroquinolin-4(1H)-one, via an acid-catalyzed intramolecular cyclization, followed by a direct N-acetylation to yield the final target compound. The protocols described herein are designed to be self-validating, supported by characterization data and grounded in established chemical literature.
Chapter 1: The Dihydroquinolin-4-one Core: Significance and Application
Heterocyclic compounds containing a nitrogen atom are fundamental to the fields of medicinal chemistry and materials science. Among these, the quinolinone family, particularly quinolin-4-ones and their dihydro-derivatives, are recognized for their broad spectrum of biological activities.[1] The 2,3-dihydro-4(1H)-quinolinone core is a key structural feature in various therapeutic agents, demonstrating the scaffold's importance in drug design.[2] The synthesis of novel derivatives of this core structure is a continuous goal for researchers aiming to develop new chemical entities with enhanced efficacy and novel mechanisms of action. This guide focuses on a specific derivative, 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one, a valuable intermediate for further synthetic elaboration.
Chapter 2: Strategic Approach and Retrosynthetic Analysis
The synthesis of the target molecule is best approached through a logical, multi-step process. A retrosynthetic analysis reveals a clear and efficient strategy. The primary disconnection is at the N-acetyl bond, a standard functional group transformation. This simplifies the target to the core heterocyclic structure: 2-methyl-2,3-dihydroquinolin-4(1H)-one. This intermediate can be conceptually deconstructed via an intramolecular Friedel-Crafts-type reaction, leading back to a linear N-phenyl-3-aminobutanoic acid precursor, which itself derives from the conjugate addition of aniline to crotonic acid.
This forward-synthetic strategy involves two primary transformations:
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Formation of the Dihydroquinolinone Ring: An acid-catalyzed reaction between aniline and crotonic acid to form the 2-methyl-2,3-dihydroquinolin-4(1H)-one intermediate.
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N-Acetylation: The subsequent acetylation of the secondary amine at the N-1 position.
Caption: High-level overview of the two-step synthesis.
Detailed Experimental Protocol: Cyclization
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Materials: Aniline (1.0 eq), Crotonic Acid (1.1 eq), Polyphosphoric Acid (PPA).
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Safety Precaution: This reaction should be performed in a well-ventilated fume hood. PPA is corrosive and causes severe burns upon contact. Aniline is toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
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To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 10 times the weight of aniline).
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Begin stirring and heat the PPA to approximately 80 °C to reduce its viscosity.
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Add aniline slowly to the stirring PPA. An exothermic reaction may be observed.
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Once the aniline is fully dissolved, add crotonic acid portion-wise over 15-20 minutes, ensuring the temperature does not exceed 100 °C.
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After the addition is complete, raise the temperature of the reaction mixture to 130-140 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Allow the reaction mixture to cool to approximately 90 °C.
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Carefully and slowly pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
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Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. Keep the beaker in an ice bath to manage the heat generated.
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The product will precipitate as a solid. If it oils out, continue stirring until solidification occurs.
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Filter the crude solid using a Buchner funnel and wash thoroughly with cold water.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-2,3-dihydroquinolin-4(1H)-one.
Chapter 4: N-Acetylation of the Dihydroquinolinone Core
The final step is the acylation of the secondary amine at the N-1 position. This is a standard and typically high-yielding transformation, converting the intermediate into the target molecule.
Mechanistic Rationale
The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the dihydroquinolinone attacks one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating an acetate anion as a leaving group. A base, such as pyridine, is used to catalyze the reaction and neutralize the acetic acid byproduct.
Detailed Experimental Protocol: Acetylation
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Materials: 2-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (catalytic or as solvent).
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Safety Precaution: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Handle both reagents in a fume hood.
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Dissolve the 2-methyl-2,3-dihydroquinolin-4(1H)-one intermediate in a suitable solvent like dichloromethane (DCM) or use pyridine as the solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride to the stirred solution.
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If using DCM as a solvent, add a catalytic amount of pyridine.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Upon completion, quench the reaction by slowly adding water.
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If using DCM, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one.
Chapter 5: Data Presentation and Characterization
Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm, CDCl₃) | Expected ¹³C NMR (δ, ppm, CDCl₃) |
| 2-methyl-2,3-dihydroquinolin-4(1H)-one (Intermediate) | C₁₀H₁₁NO | 161.20 | ~7.8 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~6.8 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~4.5 (br s, 1H, NH), ~3.6 (m, 1H, CH), ~2.7 (dd, 1H, CH₂), ~2.3 (dd, 1H, CH₂), ~1.3 (d, 3H, CH₃) | ~195 (C=O), ~150 (Ar-C), ~135 (Ar-CH), ~128 (Ar-C), ~118 (Ar-CH), ~117 (Ar-CH), ~115 (Ar-CH), ~48 (CH), ~42 (CH₂), ~20 (CH₃) |
| 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one (Product) | C₁₂H₁₃NO₂ | 203.24 | ~7.9 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~4.8 (m, 1H, CH), ~2.8 (dd, 1H, CH₂), ~2.6 (s, 3H, COCH₃), ~2.4 (dd, 1H, CH₂), ~1.2 (d, 3H, CH₃) | ~194 (C=O, quinolone), ~170 (C=O, acetyl), ~140 (Ar-C), ~133 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~125 (Ar-CH), ~124 (Ar-CH), ~50 (CH), ~40 (CH₂), ~24 (COCH₃), ~18 (CH₃) |
Note: Expected NMR shifts are approximate and can vary based on solvent and concentration.
Chapter 6: Conclusion
This guide has detailed a reliable and mechanistically sound two-step synthesis for 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one. By first constructing the dihydroquinolinone core through an acid-catalyzed cyclization and subsequently performing a standard N-acetylation, the target molecule can be obtained in good yield and high purity. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in organic synthesis and drug development to access this valuable chemical building block for further investigation and application.
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